

# Metopimazine Explored in New Therapeutic Avenue for Gastroparesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Metopimazine |           |
| Cat. No.:            | B1676515     | Get Quote |

WOBURN, MA – A recent Phase 2 randomized controlled trial has investigated the efficacy and safety of **Metopimazine**, a dopamine D2 receptor antagonist, in the new therapeutic area of gastroparesis. This guide provides a comprehensive comparison of **Metopimazine** (in the form of its mesylate salt, NG101) with existing treatment alternatives, supported by data from the clinical trial NCT04303195 and other relevant studies. This information is intended for researchers, scientists, and drug development professionals.

**Metopimazine**, a phenothiazine derivative, has been used for decades in some European countries for the treatment of nausea and vomiting.[1] Its mechanism of action centers on the blockade of dopamine D2 receptors, which play an inhibitory role in gastrointestinal motility. By antagonizing these receptors, **Metopimazine** is thought to enhance gastric emptying and alleviate the symptoms of gastroparesis.[2] The recent clinical trial, sponsored by Neurogastrx, Inc., explored the potential of a proprietary formulation of **Metopimazine**, NG101, for this debilitating condition.[3]

## Comparative Efficacy of Metopimazine (NG101) in Gastroparesis

The Phase 2 trial (NCT04303195) was a randomized, double-blind, placebo-controlled study that evaluated three different doses of NG101 (5 mg, 10 mg, and 20 mg, taken four times daily) over a 12-week period in patients with diabetic or idiopathic gastroparesis.[4]



While the study did not meet its primary endpoint, which was a statistically significant reduction in the severity of nausea as measured by the Diabetic and Idiopathic Gastroparesis Symptoms Daily Diary (DIGS-DD), it did demonstrate a statistically significant improvement in a key secondary endpoint.[4] Specifically, there was a notable improvement in the Patient Global Impression of Change (PGI-C) for nausea across all treatment groups compared to placebo.

For a comprehensive comparison, the following table summarizes the available efficacy data for NG101 and the standard-of-care treatments for gastroparesis, Metoclopramide and Domperidone.

| Treatment            | Mechanism of Action                                           | Key Efficacy Findings in<br>Gastroparesis                                                                                                                                                  |
|----------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Metopimazine (NG101) | Dopamine D2 Receptor<br>Antagonist                            | - Did not meet primary<br>endpoint for nausea severity<br>reduction (DIGS-DD)<br>Statistically significant<br>improvement in Patient Global<br>Impression of Change (PGI-C)<br>for nausea. |
| Metoclopramide       | Dopamine D2 Receptor<br>Antagonist, 5-HT4 Receptor<br>Agonist | - The only FDA-approved<br>medication for gastroparesis<br>Improves symptoms of<br>gastroparesis.                                                                                          |
| Domperidone          | Peripheral Dopamine D2<br>Receptor Antagonist                 | - Effective in alleviating symptoms of diabetic gastroparesis, with comparable efficacy to metoclopramide Not FDA-approved for gastroparesis in the United States.                         |

### Safety and Tolerability Profile

A critical aspect of any new therapeutic is its safety profile, particularly in comparison to existing options. Metoclopramide, the current standard of care in the United States, carries a black box



warning for the risk of tardive dyskinesia, a serious and often irreversible movement disorder. Domperidone is associated with a risk of cardiac arrhythmias.

The Phase 2 trial of NG101 demonstrated a favorable safety profile.

| Treatment            | Common Adverse Events                                          | Serious Adverse Events                                                                 |
|----------------------|----------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Metopimazine (NG101) | Data from the Phase 2 trial showed a favorable safety profile. | Specific serious adverse event data from the Phase 2 trial is not yet fully published. |
| Metoclopramide       | Drowsiness, restlessness, fatigue.                             | Tardive Dyskinesia (Black Box<br>Warning), neuroleptic<br>malignant syndrome.          |
| Domperidone          | Dry mouth, headache.                                           | Cardiac arrhythmias, sudden cardiac death.                                             |

## Experimental Protocols NCT04303195: A Phase 2 Study of NG101 in Gastroparesis

Study Design: This was a 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Participants: The trial enrolled 161 adult patients with a diagnosis of diabetic or idiopathic gastroparesis.

Intervention: Participants were randomly assigned in a 1:1:1:1 ratio to one of four treatment arms:

- NG101 5 mg, four times daily
- NG101 10 mg, four times daily
- NG101 20 mg, four times daily
- Placebo, four times daily



#### Key Methodologies:

- Primary Efficacy Endpoint: The primary outcome was the change from baseline in the mean daily nausea severity score, as measured by the Diabetic and Idiopathic Gastroparesis Symptoms Daily Diary (DIGS-DD) during weeks 7-12 of treatment. The DIGS-DD is a patient-reported outcome instrument that assesses the severity of key gastroparesis symptoms on a scale from 0 (none) to 4 (very severe).
- Secondary Efficacy Endpoint: A key secondary endpoint was the Patient Global Impression
  of Change (PGI-C) for nausea, assessed weekly. The PGI-C is a 7-point scale where
  patients rate their overall improvement in a specific symptom.

## Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study design, the following diagrams are provided in DOT language.



Click to download full resolution via product page

Caption: Mechanism of Action of **Metopimazine** in Gastroparesis.





Click to download full resolution via product page

Caption: Workflow of the NCT04303195 Clinical Trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development and validation of a patient-assessed gastroparesis symptom severity measure: the Gastroparesis Cardinal Symptom Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Our Pipeline Neurogastrx, Inc. [neurogastrx.com]
- 4. A Phase 2 Randomized, Double-Blind, Placebo-Controlled Study of the Safety and Efficacy of Metopimazine Mesylate (NG101) in Participants With Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Metopimazine Explored in New Therapeutic Avenue for Gastroparesis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676515#a-randomized-controlled-trial-of-metopimazine-in-a-new-therapeutic-area]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com